molecular formula C12H21F3N2O4 B2448484 Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2219369-70-5

Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2448484
CAS No.: 2219369-70-5
M. Wt: 314.305
InChI Key: SXUDERVAUGEQHP-WLYNEOFISA-N
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Description

Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C12H21F3N2O4 and its molecular weight is 314.305. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.C2HF3O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;3-2(4,5)1(6)7/h7-8H,5-6,11H2,1-4H3;(H,6,7)/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUDERVAUGEQHP-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N)C(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate, often referred to as a chiral building block in organic synthesis, exhibits notable biological activity. This compound is characterized by its unique structural features, including a tert-butyl group and a pyrrolidine ring, which contribute to its interactions with biological targets. The addition of 2,2,2-trifluoroacetic acid enhances its solubility and stability in various biological environments.

  • Molecular Formula : C10_{10}H20_{20}N2_{2}O2_{2}
  • CAS Number : 1207852-59-2
  • Structure :
    • The compound consists of a pyrrolidine ring substituted with an amino group and a tert-butyl ester.

The biological activity of Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate can be attributed to its ability to interact with specific molecular targets through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors.
  • Electrostatic Interactions : These interactions enhance binding affinity and specificity towards biological targets.
  • Structural Stability : The pyrrolidine ring provides conformational stability that may influence the compound's pharmacodynamics.

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes. For instance:

  • Acetylcholinesterase Inhibition : Studies show that certain derivatives of this compound exhibit significant inhibition of acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .

2. Neuroprotective Effects

In vitro studies demonstrate that Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate protects neuronal cells from apoptosis induced by amyloid-beta peptides:

  • Cell Viability : Treatment with this compound resulted in improved cell viability in astrocytes exposed to amyloid-beta .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study evaluated the protective effects of Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate on astrocytes subjected to amyloid-beta toxicity. Results indicated:

  • Increased Cell Viability : A significant increase in cell viability was observed when treated with the compound compared to untreated controls.

Case Study 2: Enzyme Activity Modulation

In another investigation focused on enzyme inhibition:

  • IC50 Values : The compound demonstrated an IC50 value of 15.4 nM against β-secretase, indicating potent inhibitory activity .

Comparative Analysis of Biological Activity

CompoundTarget EnzymeIC50 Value (nM)Effect
Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylateAcetylcholinesterase0.17Moderate Inhibition
Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylateβ-secretase15.4Strong Inhibition

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate?

The synthesis typically involves multi-step protocols with careful control of temperature and reagents. For example, intermediates like tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate are synthesized using triethylamine and DMAP in dichloromethane at 0–20°C . Stereochemical integrity is maintained by using chiral auxiliaries or enantioselective catalysis, with purification via column chromatography or recrystallization. LCMS (e.g., m/z 757 [M+H]+) and HPLC (retention time 1.23 minutes under SQD-FA05 conditions) are critical for verifying intermediate purity .

Q. How is the trifluoroacetic acid (TFA) counterion removed during purification?

TFA is often removed via lyophilization or neutralization with a weak base (e.g., NaHCO₃) followed by extraction with dichloromethane. The tert-butyl carbamate (Boc) group is acid-labile, so mild conditions (pH 6–7) are essential to prevent Boc deprotection .

Q. What analytical techniques are recommended for characterizing this compound?

  • LCMS/HPLC : For molecular weight confirmation (e.g., m/z 757 [M+H]+) and purity assessment .
  • NMR : Challenges include resolving overlapping signals from TFA and pyrrolidine protons. ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ are preferred, with attention to coupling constants for stereochemical assignment .
  • X-ray crystallography : Used for absolute configuration verification in derivatives (e.g., piperidine-carboxylate analogs) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during scale-up synthesis?

Advanced methods include:

  • Chiral catalysts : Palladium/XPhos systems under inert atmospheres (40–100°C) for Suzuki couplings in multi-step reactions .
  • Cryogenic conditions : Maintaining reactions at 0°C during sulfonylation or Boc protection to minimize racemization .
  • Dynamic kinetic resolution : Employing enzymes or chiral ligands for asymmetric induction in intermediates .

Q. What are the stability challenges of this compound under varying pH and temperature?

  • Acidic conditions : The Boc group hydrolyzes at pH < 2, releasing TFA. Stability studies recommend storage at –20°C in anhydrous solvents (e.g., THF or DMF) .
  • Thermal degradation : Above 40°C, decomposition is observed via LCMS, with byproducts including 4-methylpyrrolidine and tert-butyl alcohol .

Q. How can data contradictions in NMR and LCMS results be resolved?

  • Artifact identification : TFA adducts in LCMS (e.g., [M+TFA+H]+) may cause misinterpretation. Use high-resolution MS (HRMS) for accurate mass assignment .
  • Solvent effects : DMSO-d₆ can broaden pyrrolidine NH signals. Compare spectra in CDCl₃ and D₂O exchange experiments to confirm proton assignments .

Q. What strategies are used to incorporate this compound into complex drug candidates?

  • Peptide coupling : The amine group is activated with HATU/DIPEA for conjugation to carboxylic acid-containing moieties (e.g., pyridyl benzoic acids) .
  • Protecting group compatibility : Boc is orthogonal to Fmoc and Cbz, enabling sequential derivatization in multi-target scaffolds .

Methodological Optimization

Q. How to troubleshoot low yields in the final coupling step?

  • Reagent purity : Ensure triethylamine is freshly distilled to avoid amine quenching by moisture .
  • Catalyst loading : Optimize palladium acetate (0.5–2 mol%) and XPhos ligand ratios (1:1.2) for cross-coupling reactions .
  • Workup : Use aqueous HCl (1–2 M) to precipitate the product, followed by silica gel chromatography with EtOAc/hexane gradients .

Q. What purification methods are effective for isolating enantiopure samples?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/IPA mobile phases (85:15 v/v) .
  • Crystallization : Co-crystallize with tartaric acid derivatives to separate enantiomers .

Advanced Applications in Drug Discovery

Q. How is this compound used in kinase inhibitor design?

It serves as a rigid pyrrolidine scaffold in phosphatase inhibitors (e.g., PF-06465469 analogs), where the 4-methyl group enhances binding to hydrophobic pockets . Fluorine substitution (e.g., 3-fluoro derivatives) improves metabolic stability .

Q. What role does the TFA counterion play in biological assays?

TFA can artificially lower cellular uptake due to its ion-pairing effect. Replace TFA with acetate via ion-exchange resins before in vitro testing .

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